molecular formula C10H9NO4 B3045454 Allyl 2-nitrobenzoate CAS No. 107616-19-3

Allyl 2-nitrobenzoate

Cat. No. B3045454
Key on ui cas rn: 107616-19-3
M. Wt: 207.18 g/mol
InChI Key: XJCSSZUFCQYCHR-UHFFFAOYSA-N
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Patent
US05541178

Procedure details

The above nitro compound was reduced by the method described in example 1, for the reduction of allyl 3-allyloxy-4-nitrobenzoate, except using an aqueous solution of ammonia in place of sodium bicarbonate in the work-up, to give allyl 2-aminobenzoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyl 3-allyloxy-4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[C:6]([O:8][CH2:9][CH:10]=[CH2:11])=[O:7])([O-])=O.C(OC1C=C(C=CC=1[N+]([O-])=O)C(OCC=C)=O)C=C.N>>[NH2:1][C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[C:6]([O:8][CH2:9][CH:10]=[CH2:11])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OCC=C)C=CC=C1
Step Two
Name
allyl 3-allyloxy-4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC=1C=C(C(=O)OCC=C)C=CC1[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC=C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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